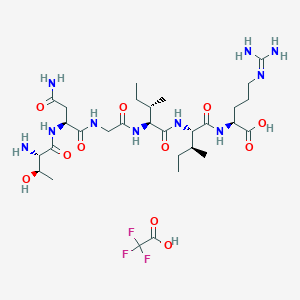

Ovalbumin (154-159) Trifluoroacetate

Description

Contextualizing Ovalbumin as a Model Antigen in Immunological Studies

Ovalbumin (OVA) is the most abundant protein in chicken egg white, constituting approximately 54% of its total protein content. invivogen.com It is a glycoprotein (B1211001) of about 45 kDa and belongs to the serine protease inhibitor (SERPIN) protein family, although it lacks inhibitory activity. chondrex.com Due to its wide availability and the fact that it was one of the first proteins to be purified in crystalline form, OVA was used extensively in foundational immunological studies that helped shape the modern understanding of antibody-protein interactions and specificity. chondrex.com

Its large, complex structure makes it sufficiently immunogenic to serve as a standard model antigen in experimental vaccination and immunization research. invivogen.com As a T-cell-dependent antigen, OVA is commonly used to investigate antigen-specific immune responses in murine models, as the immune response in mice has been well-characterized. invivogen.comtaconic.com The utility of OVA extends across various research areas, including its use as an allergen to induce IgE-mediated food allergy, allergic asthma, and atopic dermatitis models. invivogen.comchondrex.com Furthermore, transgenic cancer cell lines that express ovalbumin are employed as a valuable tool for studying cancer vaccines. chondrex.com

Specific Academic Relevance of Ovalbumin (154-159) as a Research Probe

Ovalbumin (154-159) is a specific hexapeptide fragment of the larger ovalbumin protein, with the amino acid sequence Threonine-Asparagine-Glycine-Isoleucine-Isoleucine-Arginine (TNGIIR). sb-peptide.commayflowerbio.com As a synthetic peptide, it serves as a highly specific probe in various research contexts.

In immunology, it is used as a model peptide in vaccine development to assess the immune system's reaction to different vaccine formulations and to study the effectiveness of adjuvants in boosting immune responses. chemimpex.com Its defined structure also makes it valuable in the field of structural biology, where it is used in X-ray crystallography and Nuclear Magnetic Resonance (NMR) studies to investigate protein folding and stability, processes vital for drug design. chemimpex.com

Beyond immunology, the TNGIIR peptide has been identified as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), making it a subject of research for hypertension. sb-peptide.commayflowerbio.commedchemexpress.com More recently, it has garnered attention in neuroscience for its potential activity against Acetylcholinesterase (AchE) and its possible inhibition of the beta-site APP cleaving enzyme 1 (BACE1), both of which are implicated in the pathology of Alzheimer's disease. sb-peptide.commayflowerbio.com

Table 1: Research Findings on Ovalbumin (154-159)

| Research Area | Finding | Source Index |

|---|---|---|

| Immunology | Used as a model protein to evaluate immune responses in vaccine research. | , chemimpex.com |

| Structural Biology | Employed in X-ray crystallography and NMR studies for protein folding analysis. | chemimpex.com |

| Cardiovascular | Identified as a potent Angiotensin-Converting Enzyme (ACE) inhibitor. | medchemexpress.com, sb-peptide.com, mayflowerbio.com |

| Neuroscience | Investigated for activity against Acetylcholinesterase (AchE) and BACE1, relevant to Alzheimer's disease. | sb-peptide.com, mayflowerbio.com |

Overview of Research Paradigms Utilizing Synthetic Peptide Counterions

The term "Trifluoroacetate" in the compound's name refers to the counterion that is associated with the synthetic peptide. During chemical synthesis, particularly through Solid-Phase Peptide Synthesis (SPPS), a strong acid is required for the final step of cleaving the newly made peptide from the solid resin support. genscript.commdpi.com Trifluoroacetic acid (TFA) is a very common reagent for this purpose and is also used as an ion-pairing agent during the purification of the peptide via High-Performance Liquid Chromatography (HPLC). genscript.comwikipedia.orgnih.gov

As a result, the final peptide product is typically an acid salt, with the positively charged amino groups on the peptide electrostatically associated with the negatively charged trifluoroacetate (B77799) anion. mdpi.com This TFA salt form offers practical advantages, as the counterion can enhance the peptide's stability and solubility in aqueous solutions, making it easier to handle and store for research purposes. chemimpex.com

However, the presence of the TFA counterion is an important experimental variable. Researchers must be aware that TFA can influence the physicochemical and biological properties of the peptide. genscript.comnih.gov In some instances, TFA has been shown to affect cell proliferation or act as a modulator on certain cellular receptors. genscript.comnih.gov For sensitive biological assays, it is often necessary to perform a counterion exchange, replacing the trifluoroacetate with a more biologically inert ion like chloride or acetate (B1210297) to ensure that the observed effects are solely due to the peptide itself. mdpi.comresearchgate.net

Table 2: Properties of Ovalbumin (154-159) Trifluoroacetate

| Property | Value | Source Index |

|---|---|---|

| Compound Name | This compound | |

| CAS Number | 1370698-94-4 | , chemimpex.com, mayflowerbio.com |

| Molecular Formula | C28H52N10O9 · C2HF3O2 | chemimpex.com |

| Molecular Weight | 786.8 g/mol | |

| Peptide Sequence | Thr-Asn-Gly-Ile-Ile-Arg (TNGIIR) | sb-peptide.com, mayflowerbio.com |

| Counterion | Trifluoroacetate (TFA) | , chemimpex.com |

Properties

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52N10O9.C2HF3O2/c1-6-13(3)21(37-19(41)12-34-23(42)17(11-18(29)40)36-24(43)20(30)15(5)39)26(45)38-22(14(4)7-2)25(44)35-16(27(46)47)9-8-10-33-28(31)32;3-2(4,5)1(6)7/h13-17,20-22,39H,6-12,30H2,1-5H3,(H2,29,40)(H,34,42)(H,35,44)(H,36,43)(H,37,41)(H,38,45)(H,46,47)(H4,31,32,33);(H,6,7)/t13-,14-,15+,16-,17-,20-,21-,22-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWXVVSUBWJYMX-ZHOQCBSZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H53F3N10O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for Chemical Synthesis and Analytical Characterization of Ovalbumin 154 159 Trifluoroacetate

Advanced Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing peptides like Ovalbumin (154-159). gyrosproteintechnologies.combachem.com This technique involves building the peptide chain sequentially while one end is attached to an insoluble resin support. nih.govpeptide.com This approach simplifies the purification process by allowing excess reagents and by-products to be washed away by simple filtration after each reaction step. bachem.comnih.gov

The most prevalent strategy in modern SPPS is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids. altabioscience.comlifetein.com The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.com This is advantageous as it does not affect the acid-labile protecting groups on the amino acid side chains or the bond linking the peptide to the resin. lifetein.combiosynth.com

Reactive side chains of the amino acids in the Ovalbumin (154-159) sequence (Threonine, Asparagine, and Arginine) must also be protected to prevent unwanted side reactions during synthesis. nih.gov These side-chain protecting groups are designed to be orthogonal to the Fmoc group, remaining stable during the Fmoc-deprotection steps. nih.govpeptide.com

Table 1: Commonly Used Side-Chain Protecting Groups in Fmoc-SPPS for Relevant Amino Acids

| Amino Acid | Side-Chain Protecting Group | Cleavage Condition |

| Threonine (Thr) | tert-Butyl (tBu) | Strong Acid (e.g., TFA) |

| Asparagine (Asn) | Trityl (Trt) | Strong Acid (e.g., TFA) |

| Arginine (Arg) | Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Strong Acid (e.g., TFA) |

This table provides examples of protecting groups commonly employed in Fmoc/tBu-based solid-phase peptide synthesis. nih.gov

Once the full peptide sequence is assembled on the resin, the final step is cleavage. This involves removing the side-chain protecting groups and detaching the peptide from the solid support simultaneously. nih.gov This is typically achieved using a strong acid cocktail, most commonly containing a high concentration of Trifluoroacetic Acid (TFA). bachem.comthermofisher.comnih.gov A standard cleavage cocktail consists of TFA, water, and a scavenger like triisopropylsilane (B1312306) (TIPS) in a ratio such as 95:2.5:2.5. nih.gov The TFA cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, while the scavengers capture the highly reactive cationic species that are released, preventing them from modifying the peptide. peptide.comsigmaaldrich.com The use of TFA in this final step results in the formation of the peptide as a trifluoroacetate (B77799) salt. wpmucdn.com The crude peptide is then typically precipitated from the cleavage mixture using cold diethyl ether.

Achieving high purity and yield in SPPS requires careful optimization of various parameters. gyrosproteintechnologies.comgyrosproteintechnologies.com For a hexapeptide like Ovalbumin (154-159), challenges such as amino acid aggregation are less likely than in longer sequences, but optimization is still crucial. sigmaaldrich.com Key areas for optimization include:

Resin and Linker Selection: The choice of resin, often polystyrene-based, and the linker, which determines the C-terminal functionality and cleavage conditions, can impact the synthesis success. gyrosproteintechnologies.comnih.govgyrosproteintechnologies.com

Coupling Reagents: The efficiency of forming the amide bond between amino acids is critical. A variety of activating reagents are available, with choices depending on factors like reaction speed and the need to minimize side reactions like racemization. gyrosproteintechnologies.comnih.gov

Reaction Conditions: Temperature can be a key parameter. Microwave-assisted SPPS, for example, can significantly reduce synthesis times and improve yields compared to conventional heating methods. For a 6-mer peptide, microwave assistance has been shown to decrease synthesis time from 24 hours to 8 hours and increase yield from 68% to 82%.

Sequence Analysis: Pre-synthesis analysis of the peptide sequence can help identify potentially difficult couplings, allowing for proactive adjustments to the synthesis strategy. gyrosproteintechnologies.comrsc.org

Chromatographic Purification Strategies for Peptide Trifluoroacetate Salts

After cleavage from the resin, the crude peptide product is a mixture containing the desired full-length peptide along with impurities such as truncated or deletion sequences. jpt.com Therefore, a robust purification step is essential to achieve the high purity required for most applications.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides. google.compolypeptide.com This technique separates molecules based on their hydrophobicity. google.com For Ovalbumin (154-159) trifluoroacetate, the crude peptide is dissolved and injected into the HPLC system.

A common and effective method involves using a C18 stationary phase column. nih.gov The peptide is eluted from the column using a gradient of an organic solvent (typically acetonitrile) and water, with both phases containing a small amount (e.g., 0.1%) of TFA. nih.gov The TFA acts as an ion-pairing agent, improving peak shape and resolution during chromatography. Using this method, purities of greater than 95% can be readily achieved. genscript.com

Table 2: Example RP-HPLC Purification Parameters

| Parameter | Value/Condition | Purpose |

| Column | C18, 5 µm, 300 Å | Stationary phase for hydrophobic interaction |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the eluent |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component for elution |

| Gradient | Linear gradient of Mobile Phase B | To elute peptides based on hydrophobicity |

| Detection | UV at ~214-220 nm | Detection of the peptide backbone amide bonds |

This table outlines a typical setup for the RP-HPLC purification of a synthetic peptide like this compound. nih.gov

The TFA counterions that associate with the peptide during cleavage and purification can be problematic for certain biological experiments due to their potential toxicity and effect on pH. wpmucdn.comsb-peptide.com Therefore, it is often necessary to exchange the trifluoroacetate for a more biocompatible counterion, such as acetate (B1210297) or hydrochloride. mdpi.com

Several methods exist for this counterion exchange:

RP-HPLC Based Exchange: The purified peptide can be re-chromatographed on an RP-HPLC column using a mobile phase containing the desired new counterion, such as 0.5-1% acetic acid, instead of TFA. chromforum.org The original TFA ions are washed away, and the peptide is eluted as its acetate salt. chromforum.org

Solid-Phase Extraction (SPE): This method can be used for simultaneous purification and counterion exchange. mdpi.comresearchgate.net The crude peptide is dissolved in a solution containing the desired counterion (e.g., 0.02 M HCl) and loaded onto an RP-SPE cartridge. The cartridge is washed with the same solution to displace the TFA ions before the purified peptide is eluted. mdpi.com

Dissolution and Lyophilization: A straightforward method involves dissolving the peptide-TFA salt in a dilute solution of the new acid (e.g., 0.1 M HCl) and then lyophilizing (freeze-drying) the sample. wpmucdn.com This process may need to be repeated several times to ensure complete removal of TFA. mdpi.com

Ion-Exchange Chromatography: This technique separates molecules based on charge and can be used to effectively swap the trifluoroacetate anion for another like chloride or acetate. polypeptide.comchromforum.org

Analytical Methodologies for Peptide Identity and Purity Assessment

To ensure the quality of the synthesized peptide, a suite of analytical techniques is employed to confirm its identity and quantify its purity. resolvemass.caresolvemass.caijsra.net

Table 3: Key Analytical Techniques for Peptide Characterization

| Technique | Purpose | Information Provided |

| RP-HPLC | Purity Assessment | Quantifies the percentage of the desired peptide relative to impurities. jpt.com |

| Mass Spectrometry (MS) | Identity Confirmation | Determines the precise molecular weight of the peptide, confirming the correct sequence has been synthesized. resolvemass.caresolvemass.ca Techniques like MALDI-TOF or ESI-MS are common. ijsra.net |

| Amino Acid Analysis (AAA) | Composition & Quantification | Confirms the amino acid ratio in the peptide and can be used to determine the absolute peptide content. jpt.com |

| NMR Spectroscopy | Structural Analysis | Provides detailed information about the three-dimensional structure of the peptide in solution. resolvemass.caintertek.com |

| Chiral Chromatography | Enantiomeric Purity | Assesses the level of racemization (conversion of L-amino acids to D-isomers) that may have occurred during synthesis. nih.govnih.gov |

For this compound, analytical RP-HPLC is used to generate a chromatogram showing a primary peak for the target peptide, with the area of this peak relative to the total area of all peaks indicating the purity. Mass spectrometry is then used to verify that the molecular weight of the main peak corresponds to the theoretical mass of the TNGIIR peptide (672.78 g/mol for the free peptide), confirming its identity. sb-peptide.com

Mass Spectrometry (MS) Applications in Peptide Characterization

Mass spectrometry is an indispensable tool for the verification and characterization of synthetic peptides like this compound. sb-peptide.com Its primary applications are the confirmation of the correct molecular weight and the verification of the amino acid sequence.

High-resolution mass spectrometry systems can compare the theoretical molecular weight of a peptide with the experimentally observed mass to confirm its identity. sb-peptide.com For Ovalbumin (154-159), which corresponds to the sequence TNGIIR, the trifluoroacetate salt form has a confirmed molecular weight of approximately 786.8 g/mol . bachem.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used for this purpose. nih.gov In a typical workflow, the peptide sample is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a target plate for analysis. nih.gov

For more detailed structural verification, tandem mass spectrometry (MS/MS) can be employed. sb-peptide.commdpi.com In MS/MS, the parent peptide ion is isolated, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides information about the amino acid sequence, allowing for its direct confirmation. This is a crucial quality control step to ensure the correct peptide was synthesized. sb-peptide.com

Table 1: Mass Spectrometry Data for this compound

| Parameter | Description | Typical Value/Method | Source(s) |

| Peptide Sequence | The specific sequence of amino acids. | TNGIIR | bachem.com |

| Molecular Weight | The mass of the peptide with the trifluoroacetate counterion. | 786.8 g/mol | |

| MS Technique | The method used for mass analysis. | MALDI-TOF MS | nih.gov |

| Sequence Verification | Method to confirm the amino acid sequence. | Tandem MS (MS/MS) | sb-peptide.com |

Spectroscopic Techniques for Conformational and Purity Assessment

Spectroscopic methods are vital for assessing the secondary structure (conformation) and purity of peptides.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-handed circularly polarized light, which is sensitive to the chiral environment of the peptide backbone, providing insight into conformations like α-helices, β-sheets, and random coils. nih.govresearchgate.net

For Ovalbumin and its fragments, CD spectroscopy can reveal structural characteristics. researchgate.net The presence of the trifluoroacetate (TFA) counterion, however, can influence the peptide's structure. researchgate.net TFA is a strong acid that can form complexes with peptides and affect their folding, an important consideration when interpreting CD spectra. researchgate.net CD analysis is typically performed in the far-UV range (e.g., 190-250 nm) to monitor the peptide backbone amide bonds. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of molecules and is another key technique for analyzing peptide secondary structure. spectroscopyonline.com The amide I band (1600–1700 cm⁻¹) in the FTIR spectrum is particularly sensitive to the peptide's secondary structure. spectroscopyonline.com

Studies have specifically explored the use of FTIR to analyze trifluoroacetate-protein and peptide complexes. nih.govresearchgate.net Treating a dry film of a peptide with TFA can saturate the protonation sites, which affects the resulting FTIR spectrum. nih.gov While this can be used to monitor certain reactions, it is also noted that residual TFA from purification can interfere with standard FTIR structural analysis, a factor that must be managed during sample preparation. researchgate.netnih.gov

Table 2: Spectroscopic Techniques for Characterization

| Technique | Principle | Application for Ovalbumin (154-159) TFA | Key Considerations | Source(s) |

| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light to determine secondary structure. | Assessment of α-helix, β-sheet, or random coil content in solution. | The TFA counterion can influence the peptide's conformation and spectral output. | nih.govresearchgate.netresearchgate.net |

| Fourier Transform Infrared (FTIR) | Measures absorption of infrared radiation to identify functional groups and secondary structure. | Analysis of the amide I band to determine secondary structure. | Residual TFA can form complexes and interfere with spectral analysis. | researchgate.netspectroscopyonline.comnih.gov |

Methodological Approaches for Peptide Quantification

Accurate quantification of the peptide is critical for obtaining reliable and reproducible experimental results. sb-peptide.com Several methods exist, but they vary significantly in their accuracy, especially for peptides sold as trifluoroacetate salts.

The most straightforward method, weighing the lyophilized peptide powder, is often inaccurate. sb-peptide.com This "gross weight" includes the peptide itself as well as bound water and counterions like TFA, which can constitute a significant portion (often over 10-30%) of the total mass. sb-peptide.com

A more accurate method for peptides containing aromatic residues (Tyrosine, Tryptophan) is UV-Vis spectrophotometry, measuring absorbance at 280 nm. sb-peptide.com However, since the sequence of Ovalbumin (154-159) (TNGIIR) lacks these residues, this method is not applicable.

The gold standard for accurate peptide quantification is Amino Acid Analysis (AAA) . sb-peptide.comsb-peptide.com In this method, the peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. By determining the exact amount of each amino acid, the precise amount of the peptide (the "net peptide content") in the sample can be calculated, independent of water and counterions. sb-peptide.comsb-peptide.com This provides the most accurate measure for preparing solutions of known concentration.

Table 3: Comparison of Peptide Quantification Methods

| Method | Description | Accuracy for Ovalbumin (154-159) TFA | Notes | Source(s) |

| Gross Weight | Simple weighing of the lyophilized powder. | Low | Inaccurate due to the unknown mass of counterions (TFA) and water. | sb-peptide.comsb-peptide.com |

| UV Absorbance @ 280 nm | Measures absorbance from aromatic residues. | Not Applicable | The peptide sequence TNGIIR lacks aromatic amino acids. | sb-peptide.com |

| Amino Acid Analysis (AAA) | Hydrolyzes the peptide and quantifies the resulting amino acids. | High (Gold Standard) | Determines the Net Peptide Content (NPC) by excluding the mass of counterions and water. | sb-peptide.comsb-peptide.com |

Table of Compounds

Investigations into the Immunological Role and Epitope Characteristics of Ovalbumin 154 159 Trifluoroacetate

Paradigms for Studying T-Cell Epitope Recognition and Presentation

The activation of T-cells is a cornerstone of the adaptive immune response and is initiated when a T-cell receptor (TCR) recognizes a specific peptide epitope presented by a Major Histocompatibility Complex (MHC) molecule on the surface of an antigen-presenting cell (APC). nih.gov The process begins with the uptake and degradation of protein antigens into smaller peptides. nih.gov These peptides are then loaded onto MHC molecules and transported to the cell surface. nih.gov Investigating a novel peptide like Ovalbumin (154-159) requires a systematic approach to determine if it can be processed, presented by MHC molecules, and subsequently recognized by T-cells.

Major Histocompatibility Complex (MHC) Binding Assay Methodologies

A fundamental prerequisite for a peptide to be a T-cell epitope is its ability to bind to an MHC molecule. nih.gov Peptide binding to MHC is the most selective step in the antigen presentation pathway. nih.gov MHC molecules are highly polymorphic, and different alleles bind distinct sets of peptides, a phenomenon known as a binding motif. nih.gov Assays to measure this binding are therefore critical first steps in epitope characterization. These are typically in vitro, cell-free systems that quantify the affinity of a peptide for a purified, soluble MHC molecule. nih.gov

MHC class I molecules typically present short peptides, usually 8-11 amino acids in length, derived from intracellular proteins to CD8+ cytotoxic T-lymphocytes. nih.gov The binding groove of the MHC class I molecule is closed at both ends, which restricts the length of the bound peptide. nih.gov

To determine if Ovalbumin (154-159), a 6-mer peptide, could function as an MHC class I epitope, it would likely need to be part of a larger precursor peptide that can be trimmed to the optimal 8-9 amino acid length. However, direct binding of the hexapeptide itself can be tested. A common method is a competitive inhibition assay. In this assay, a known high-affinity, fluorescently or radioactively labeled "probe" peptide is incubated with a purified MHC class I molecule (e.g., H-2Kb, a common mouse allele). Unlabeled competitor peptides, including the test peptide Ovalbumin (154-159), are added at increasing concentrations. The ability of the test peptide to displace the labeled probe is measured, and the concentration required for 50% inhibition (IC50) is calculated. A lower IC50 value indicates a higher binding affinity. nih.gov

For context, the well-characterized OVA peptide SIINFEKL (OVA 257-264) is a dominant H-2Kb-restricted epitope and serves as a strong positive control in such assays. sb-peptide.com

| Test Peptide | Sequence | Concentration Range Tested (nM) | Calculated IC50 (nM) | Relative Affinity |

|---|---|---|---|---|

| Positive Control | SIINFEKL | 0.1 - 1,000 | 5 | High |

| Ovalbumin (154-159) | TNGIIR | 100 - 100,000 | > 50,000 | Very Low / No Binding |

| Negative Control | (Irrelevant Peptide) | 100 - 100,000 | > 50,000 | Very Low / No Binding |

MHC class II molecules are expressed on professional APCs (like dendritic cells, macrophages, and B cells) and present longer peptides, typically 13-25 amino acids, to CD4+ helper T-cells. nih.govyoutube.com Their binding groove is open at both ends, allowing peptides to extend beyond the core binding region. youtube.com A peptide like Ovalbumin (154-159) could potentially represent the core binding motif of a larger processed fragment from the full OVA protein.

Binding assays for MHC class II are similar to those for class I, often employing fluorescence polarization (FP). nih.gov In an FP-based competition assay, a fluorescently labeled probe peptide with known high affinity for a specific MHC class II molecule (e.g., I-Ad) is used. The binding of this large probe-MHC complex slows its rotation in solution, resulting in a high FP signal. When an unlabeled competitor peptide successfully binds the MHC molecule, the smaller, unbound fluorescent probe tumbles more rapidly, leading to a low FP signal. By titrating the competitor peptide, an IC50 value can be determined. nih.gov The well-studied OVA (323-339) peptide is a classic example of an I-Ad-restricted MHC class II epitope. researchgate.net

| Test Peptide | Core Binding Motif Studied | Concentration Range Tested (µM) | Calculated IC50 (µM) | Interpretation |

|---|---|---|---|---|

| Positive Control (OVA 323-339) | ISQAVHAAHAEINEAGR | 0.01 - 100 | 1.5 | High Affinity Binder |

| Ovalbumin (154-159) | TNGIIR | 1 - 1000 | 250 | Low to Moderate Affinity |

| Negative Control | (Irrelevant Peptide) | 1 - 1000 | > 1000 | Non-binder |

Antigen Processing and Presentation Pathways in Cellular Models

For an epitope to be presented, the parent protein must be taken up by an APC and proteolytically degraded through specific cellular pathways. nih.gov The pathway utilized dictates whether the resulting peptides are loaded onto MHC class I or class II molecules.

MHC Class I Pathway (Cytosolic/Endogenous): Proteins present in the cytoplasm are degraded by the proteasome into short peptides. pnas.org These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP), where they may be further trimmed by aminopeptidases before being loaded onto newly synthesized MHC class I molecules. pnas.org For an epitope from an exogenous protein like Ovalbumin to enter this pathway, it must first be delivered into the cytosol, a process known as cross-presentation. nih.govoncotarget.com Studies using full-length OVA show that it can be cross-presented, leading to the generation of the SIINFEKL epitope. nih.govoncotarget.com

MHC Class II Pathway (Endocytic/Exogenous): Extracellular antigens are taken up by APCs into endosomes or phagosomes. nih.gov These vesicles become increasingly acidic and fuse with lysosomes, where proteases like cathepsins degrade the protein into longer peptide fragments. nih.gov These compartments then intersect with vesicles containing newly synthesized MHC class II molecules, facilitating peptide loading before the complex is transported to the cell surface. nih.gov This is the conventional pathway for presenting peptides like OVA (323-339). researchgate.net

To study how a precursor of Ovalbumin (154-159) is processed, researchers would incubate APCs (e.g., dendritic cells) with the full OVA protein and use pharmacological inhibitors to block specific pathways. For example, a proteasome inhibitor like lactacystin (B1674225) would block MHC class I presentation, while an endosomal acidification inhibitor like chloroquine (B1663885) would block MHC class II presentation. pnas.org

T-Cell Activation and Functional Response Methodologies in Experimental Systems

The ultimate test of an epitope is its ability to activate a T-cell. This requires not only MHC binding but also recognition by a specific TCR. T-cell activation leads to a cascade of events, including proliferation (clonal expansion) and the acquisition of effector functions, such as cytokine production. researchgate.net

In Vitro T-Cell Proliferation Assays

A standard method to measure T-cell activation is the proliferation assay. pnas.org In this setup, T-cells with a known specificity are co-cultured with APCs that have been "pulsed" with a specific antigen or peptide. If the T-cells recognize the peptide-MHC complex on the APC surface, they will begin to divide rapidly.

A widely used technique to measure this is the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay. T-cells are first labeled with the CFSE dye, which covalently binds to intracellular proteins. When a cell divides, the dye is distributed equally between the two daughter cells, resulting in a halving of fluorescence intensity with each generation. This dilution can be precisely quantified using flow cytometry. asm.org

To test Ovalbumin (154-159), one would first need to isolate T-cells potentially reactive to it, perhaps from an animal immunized with the full OVA protein. These T-cells would then be labeled with CFSE and cultured with APCs pulsed with the Ovalbumin (154-159) peptide. The degree of CFSE dilution after several days indicates the peptide's ability to stimulate a proliferative response. asm.org Experiments would typically include a positive control peptide (like OVA 323-339 for CD4+ T-cells or SIINFEKL for CD8+ T-cells) and a negative control (unpulsed APCs). asm.orgrsc.org

| Stimulation Condition (APCs Pulsed With) | Peptide Concentration | % Proliferated CD4+ T-Cells (CFSElow) | Proliferation Index |

|---|---|---|---|

| No Peptide (Negative Control) | N/A | 1.2% | 1.0 |

| Ovalbumin (154-159) | 10 µg/mL | 15.7% | 2.1 |

| OVA (323-339) (Positive Control) | 10 µg/mL | 68.5% | 4.5 |

| Full Ovalbumin Protein | 50 µg/mL | 55.3% | 4.1 |

Cytokine Production Profiling in Cellular Culture Supernatants

Cytokines are low-molecular-weight soluble proteins that act as critical mediators in the immune system, regulating the maturation, growth, and activity of immune cells. nih.govtandfonline.com The profile of cytokines produced by immune cells, such as T-lymphocytes, upon encountering an antigen is a key indicator of the nature of the immune response. Pro-inflammatory cytokines are often associated with cell-mediated immunity (Th1 type), while others are hallmarks of allergic or antibody-driven responses (Th2 type). nih.gov In a research context, splenocytes or peripheral blood mononuclear cells are cultured and stimulated with a specific antigen, like an ovalbumin peptide. The resulting cytokine concentrations in the cell culture supernatant are then measured using highly sensitive immunoassays to create a detailed profile of the cellular response. nih.gov

The Enzyme-Linked Immunosorbent Spot (ELISPOT) assay is a powerful and highly sensitive technique used to quantify the frequency of individual cells that secrete a specific cytokine in response to antigenic stimulation. tandfonline.commdpi.com The assay can detect as few as one antigen-specific T-cell in 100,000 cells, making it ideal for studying rare cell populations. tandfonline.commdpi.com In a typical ELISPOT experiment, cells are plated on a surface coated with a capture antibody specific for the cytokine of interest. When the cells are stimulated with an antigen (e.g., an OVA peptide), the secreted cytokine is captured in the immediate vicinity of the cell, forming a distinct spot after a detection process. Each spot represents a single cytokine-producing cell. mdpi.com

Research using the broader ovalbumin antigen has effectively utilized ELISPOT to characterize T-cell responses. For instance, in studies investigating immune responses in mice, splenocytes re-stimulated ex vivo with OVA protein or the OVA (257–264) peptide showed a significant increase in the number of interferon-gamma (IFN-γ) secreting cells, indicating a robust Th1-type or cytotoxic T-cell response. plos.org Similarly, ELISPOT assays have been used to demonstrate a Th1-skewed effector phenotype in the lungs of mice challenged with an OVA peptide, as evidenced by a higher number of IFN-γ spot-forming units compared to IL-4. asm.org The sensitivity of the assay can be further augmented by adding cytokines such as Interleukin-7 (IL-7) and Interleukin-15 (IL-15) during the assay, which can increase the detection of antigen-specific T-cells from cryopreserved samples by up to 18-fold. nih.gov

| Assay | Purpose | Key Findings in OVA Models | References |

| ELISPOT | Quantifies the frequency of single cytokine-secreting cells. | Used to measure IFN-γ secreting cells in response to OVA protein and peptides, demonstrating Th1-biased responses. | mdpi.complos.orgasm.org |

Intracellular Cytokine Staining (ICS) is a flow cytometry-based technique that allows for the simultaneous detection of cytokine production within single cells along with the identification of the cell's phenotype through surface markers. frontiersin.orgnationwidechildrens.org This method provides a multiparameter analysis, for example, identifying whether a CD4+ T-helper cell or a CD8+ cytotoxic T-cell is the source of a particular cytokine like IFN-γ or Interleukin-4 (IL-4). nationwidechildrens.org The procedure involves stimulating cells in the presence of a protein transport inhibitor, which causes cytokines to accumulate within the Golgi complex and endoplasmic reticulum. nationwidechildrens.org The cells are then fixed to preserve their morphology and antigenicity, permeabilized using a detergent, and stained with fluorescently-labeled antibodies against both surface markers and intracellular cytokines for analysis by flow cytometry. nationwidechildrens.orgnih.gov

In studies involving OVA-specific T-cells, ICS has been instrumental. For example, researchers have used ICS to show that an existing mycobacterial infection in mice could enhance the frequency of IFN-γ-producing OVA-specific T-cells in the lungs upon OVA challenge, while IL-4 producing cells were undetectable by this method, pointing to a strong Th1 differentiation. nih.gov An optimized protocol combining ICS with MHC-II tetramer staining has been developed to precisely identify the functional profile of epitope-specific CD4+ T-cells. This combined approach allows for the direct correlation of T-cell receptor specificity with the production of multiple cytokines (e.g., IFN-γ, TNF-α, IL-2), defining the "polyfunctionality" of the T-cell response, which is often considered a correlate of protective immunity. frontiersin.org

| Methodology | Principle | Application in OVA Research | References |

| ICS | Flow cytometric detection of intracellular cytokines combined with cell surface phenotyping. | Identified increased frequency of IFN-γ-producing OVA-specific T-cells in co-infection models; allows for polyfunctional analysis of T-cells. | frontiersin.orgnationwidechildrens.orgnih.gov |

T-Cell Receptor (TCR) Specificity and Avidity Studies

The activation of a T-cell is initiated by the interaction between its T-cell receptor (TCR) and a specific peptide-Major Histocompatibility Complex (pMHC) on the surface of an antigen-presenting cell. nih.govfrontiersin.org The specificity of this interaction is paramount. The strength of this binding is described by two related terms: affinity and avidity. mdpi.com

TCR Affinity refers to the intrinsic binding strength of a single TCR molecule to a single pMHC complex. nih.govmdpi.com

TCR Avidity is the cumulative strength of all interactions between a T-cell and an antigen-presenting cell, influenced by TCR affinity as well as the density of TCRs and pMHC complexes. nih.govmdpi.com

These parameters are critical determinants of the T-cell's fate, influencing its activation, proliferation, and effector function. mdpi.com Studies using model antigens like ovalbumin have shown that T-cells with high-avidity TCRs are often more effective at clearing pathogens or tumors. nih.gov However, there is a fine balance, as excessively high affinity can lead to impaired responses or autoimmunity. nih.gov Transgenic T-cells with TCRs of varying affinities for the same OVA peptide are routinely used to dissect how signal strength dictates the T-cell response. mdpi.com For instance, research has demonstrated that intermediate TCR-pMHC interaction times, a function of affinity, can induce the strongest cytotoxic T-lymphocyte (CTL) effector functions and tumor clearance in vivo. nih.gov

Role in Animal Models of Immune Response and Disease Pathogenesis

Animal models are indispensable for studying the complex interplay of immune cells and molecules in a living organism. Murine (mouse) models, in particular, have been fundamental to understanding immune-mediated diseases and the mechanisms of immune regulation.

Ovalbumin is a classic allergen used to induce and study allergic asthma in mice. biomedpress.orgd-nb.info These models have been crucial for understanding the pathogenesis of type 2 immune responses, which are characterized by the production of IgE antibodies and the activation of eosinophils and Th2 cells. d-nb.info A common protocol involves systemic sensitization, where mice are injected intraperitoneally with OVA mixed with an adjuvant like aluminum hydroxide (B78521) (alum), which promotes a strong Th2 immune reaction. biomedpress.orgdovepress.com Following sensitization, the mice are challenged by inhaling aerosolized OVA, which triggers an allergic inflammatory response in the airways. d-nb.infonih.gov

The resulting phenotype in these models closely mimics human allergic asthma and includes:

Airway Eosinophilia: A significant influx of eosinophils into the bronchoalveolar lavage fluid. nih.govbiomolther.org

Elevated Serum IgE: High levels of OVA-specific IgE antibodies in the blood. d-nb.info

Th2 Cytokine Production: Increased levels of Th2 cytokines such as IL-4, IL-5, and IL-13 in the lungs, which orchestrate the allergic inflammation. d-nb.infonih.govbiomolther.org

Airway Remodeling: Chronic exposure models can also lead to goblet cell hyperplasia and increased mucus production. biomedpress.org

These OVA-sensitized models have successfully elucidated the roles of various inflammatory cells and cytokines in allergic disease and serve as a standard platform for testing new therapeutic strategies. biomedpress.orgbiomolther.org

| Model Feature | Description | Key Findings | References |

| Sensitization | Intraperitoneal injection of OVA with alum adjuvant. | Primes the immune system for a Th2-type response. | biomedpress.orgdovepress.com |

| Challenge | Inhalation of aerosolized OVA. | Triggers an acute allergic inflammatory response in the airways. | d-nb.infonih.gov |

| Immune Profile | Eosinophilia, high serum IgE, increased IL-4, IL-5, IL-13. | Characterizes the response as a classic Th2-mediated allergic reaction. | d-nb.infonih.govbiomolther.org |

Immune tolerance is an active process that prevents the immune system from mounting a harmful response to harmless substances, such as dietary antigens or self-antigens. amazonaws.com The administration of antigens via the oral route is a well-established method for inducing tolerance. nih.govoup.com Ovalbumin has been a key tool in these studies. Feeding mice OVA can lead to a state of systemic unresponsiveness to a subsequent immunogenic challenge with the same antigen. nih.gov

The mechanisms underlying oral tolerance are dependent on the dose of the antigen administered:

High-dose tolerance is often associated with clonal anergy or deletion, where antigen-specific T-cells become non-responsive or are eliminated. amazonaws.com

Low-dose tolerance primarily works by inducing regulatory T-cells (Tregs). amazonaws.com These include Foxp3+ Tregs and so-called Tr1 cells, which actively suppress inflammatory responses, largely through the secretion of inhibitory cytokines like Transforming Growth Factor-beta (TGF-β) and Interleukin-10 (IL-10). nih.govoup.com

Studies in OVA TCR transgenic mice have directly shown that oral administration of ovalbumin can induce CD4+CD25+ regulatory T-cells, highlighting the role of these cells in mediating tolerance. amazonaws.comnih.gov Understanding these mechanisms is critical for developing antigen-specific immunotherapies for autoimmune and allergic diseases. oup.com

Evaluation in Preclinical Cancer Vaccine Development Models

Ovalbumin (OVA) and its constituent peptides are foundational tools in the preclinical evaluation of cancer vaccines, serving as model tumor-associated antigens. nih.govfrontiersin.org These peptides are employed to stimulate and measure immune responses, particularly the activation of cytotoxic T lymphocytes (CTLs), which are crucial for targeting and eliminating cancer cells. frontiersin.orgnih.gov The core mechanism involves designing vaccines that can deliver these model antigens to antigen-presenting cells (APCs), which then present the peptide epitopes on their surface to activate T cells. nih.govnih.gov

While specific research focusing exclusively on the Ovalbumin (154-159) fragment in cancer models is not extensively detailed in the literature, the broader use of OVA peptides provides the essential context for its utility. The well-characterized nature of ovalbumin allows researchers to test the efficacy of new vaccine delivery platforms, adjuvants, and combination therapies. For instance, studies have successfully used OVA peptides in conjunction with checkpoint inhibitors to enhance anti-tumor immunity in preclinical settings like B16-OVA melanoma models. frontiersin.org The universal helper peptide, Pan DR-binding epitope (PADRE), is sometimes used as an alternative to larger protein carriers like OVA to provide T-cell help, highlighting the modular nature of these vaccine constructs. sb-peptide.com

The selection of a specific peptide fragment allows for the precise study of antigen processing and presentation and the subsequent immune response, forming a critical step in the pipeline for developing novel cancer immunotherapies. nih.gov

Table 1: Application of Ovalbumin (OVA) Peptides in Preclinical Cancer Vaccine Models

| Model/System | Application/Finding | Reference |

|---|---|---|

| B16 Melanoma (B16-OVA) | Used to evaluate the anti-tumor immunity of a vaccine combining an OVA peptide with a fused XCL1-Fc conjugate, which increased CTL response. | frontiersin.org |

| General Cancer Immunotherapy | OVA peptides are used as model antigens to test the efficacy of adjuvants and delivery systems designed to enhance APC activation and T-cell responses. | nih.govnih.gov |

| Cervical Cancer (HPV-16 model) | Long peptides from viral oncoproteins (like HPV-E7) are tested against minimal epitope peptides to assess the induction of CD4+ and CD8+ T cell immunity, a principle also applied using OVA models. | nih.gov |

Studies on Innate Immune Responses in Model Organisms

The innate immune system provides the first line of defense and is critical for initiating and shaping the subsequent adaptive immune response. nih.govpnas.org Studies using ovalbumin as a model antigen have revealed key mechanisms by which the innate immune system is engaged. The recognition of pathogen-associated molecular patterns (PAMPs), often administered with antigens like ovalbumin, triggers innate immune cells and is required for robust adaptive immunity. pnas.org

Research has shown that the innate immune system can control adaptive responses by physically remodeling lymph node structures. pnas.org Following the administration of ovalbumin and an adjuvant, the primary arteriole feeding the draining lymph node enlarges, a process controlled by innate immunity that increases the number of naive lymphocytes available to screen for the antigen. pnas.org Furthermore, some studies indicate that proteolytic fragments of ovalbumin itself may possess direct innate immune functions, such as antimicrobial activity against pathogens like Bacillus subtilis and Candida albicans. This suggests that beyond being a passive antigen, peptide fragments derived from ovalbumin could play an active role in the initial immune defense.

Table 2: Observed Innate Immune Effects Related to Ovalbumin

| Model Organism/System | Observation | Implication | Reference |

|---|---|---|---|

| Mice (in vivo) | Inflammation induced by ovalbumin and an adjuvant remodeled the lymph node feed arteriole, increasing naive lymphocyte recruitment. | The innate immune system controls lymphocyte recirculation to enhance the efficiency of antigen detection by the adaptive immune system. | pnas.org |

| In Vitro Assay | Proteolytic fragments of ovalbumin demonstrated antimicrobial activity. | Peptide fragments may have direct effector functions as part of the innate immune response. |

Impact of Trifluoroacetate (B77799) Counterion on Immunological Outcomes

Most synthetic peptides are purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA), resulting in the final product being a TFA salt. genscript.comambiopharm.com While essential for purification, residual trifluoroacetate counterions can significantly and unpredictably interfere with biological and immunological assays. genscript.comnih.gov

The presence of TFA has been shown to have direct cellular effects that can confound experimental results. genscript.com In some cell types, such as fetal rat osteoblasts and chondrocytes, TFA inhibits cell proliferation in a dose-dependent manner at concentrations as low as 10 nM. genscript.com Conversely, in other contexts, such as with murine glioma cells, TFA has been observed to stimulate cell growth and protein synthesis at micromolar concentrations. genscript.com Beyond affecting cell growth, TFA may act as an allosteric regulator on receptors and, in in vivo settings, can trifluoroacetylate amino groups on host proteins, potentially eliciting an unwanted antibody response. genscript.com These confounding effects make it critical for researchers to consider the impact of the TFA counterion when interpreting data from immunological studies. genscript.com

Table 3: Documented Biological Effects of Trifluoroacetate (TFA) in Bioassays

| Effect | Cell Type / System | Concentration | Outcome | Reference |

|---|---|---|---|---|

| Inhibition of Proliferation | Fetal Rat Osteoblasts | As low as 10 nM | Reduced cell numbers after 24 hours. | genscript.com |

| Stimulation of Proliferation | Murine Glioma Cells | 0.5 - 7.0 mM | Enhanced cell growth and protein synthesis. | genscript.com |

| Allosteric Regulation | Glycine (B1666218) Receptor (GlyR) | Not specified | Increased receptor activity at lower glycine concentrations. | genscript.com |

Methodological Considerations for Mitigating TFA Effects in Bioassays

Given the potential for TFA to skew experimental outcomes, several methods are employed to mitigate its effects. The most common and recommended strategy is to remove the TFA counterion and exchange it for a more biologically compatible salt, such as acetate (B1210297) or hydrochloride (HCl). biocat.comlifetein.com This process is crucial for cell-based assays and in vivo studies to avoid abnormal cellular responses. biocat.com

Several techniques exist for counterion exchange:

Anion Exchange Chromatography: The peptide is loaded onto an HPLC column and washed with a buffer containing the desired counterion (e.g., acetic acid) before elution. lifetein.com

Lyophilization with a Strong Acid: The peptide is dissolved in a solution with an excess of a strong acid like HCl and then repeatedly lyophilized. This method can be harsh and risks peptide degradation. researchgate.net

Ion-Exchange Resins: Using a dedicated resin to specifically capture and replace the trifluoroacetate ions. researchgate.net

Deprotonation/Reprotonation: A cycle where the peptide's amino groups are deprotonated and then reprotonated in the presence of the new desired acid. researchgate.net

Beyond ion exchange, researchers should consider using peptides of the highest possible purity (e.g., >98%) to minimize the concentration of any potentially interfering substances. biocat.com

Comparative Immunogenicity Studies of Different Peptide Salt Forms

The choice of peptide salt form can have a significant impact on immunological and biological activity, though the effects can be context-dependent. Comparative studies have revealed that different salt forms of the same peptide can elicit varied responses.

For example, a study comparing the TFA and hydrochloride salts of amylin and calcitonin found that cell proliferation was consistently lower with the TFA salts. genscript.com In another comprehensive study, the antistaphylococcal and cytotoxic activities of several antimicrobial peptides were compared as trifluoroacetate, hydrochloride, and acetate salts. nih.gov The results showed substantial differences in activity between the salt forms, and the optimal salt varied depending on the specific peptide, indicating that there is no universally superior salt form for biological activity. nih.gov Conversely, a recent study on a specific peptide hydrogel platform found no significant difference in cytotoxicity or biostability between its TFA and HCl salt forms. rsc.org

These findings underscore the importance of empirical evaluation. The counterion is not an inert component and its influence must be considered, and ideally tested, when designing and interpreting experiments, particularly when translating findings from early-stage research to preclinical or clinical applications where acetate and HCl salts are preferred. ambiopharm.comrsc.org

Table 4: Summary of Comparative Studies on Different Peptide Salt Forms

| Peptide(s) | Salt Forms Compared | Assay / Endpoint | Finding | Reference |

|---|---|---|---|---|

| Amylin, Calcitonin | TFA vs. HCl | Osteoblast Proliferation | Cell proliferation was consistently lower with the TFA salts compared to the HCl salts. | genscript.com |

| CAMEL, Citropin 1.1, LL-37, Pexiganan, Temporin A | Acetate vs. HCl vs. TFA | Antistaphylococcal Activity & Cytotoxicity | The most effective salt form varied for each peptide; no single salt was universally optimal. | nih.gov |

| Lipopeptides (e.g., C16-KK-NH2) | TFA vs. Counter-ion free | Antimicrobial Activity | The TFA counterion had no significant effect on the antimicrobial behavior of the tested cationic lipopeptides. | nih.gov |

Table 5: Mentioned Compounds | Compound Name | | | :--- | | Ovalbumin (154-159) Trifluoroacetate | | Acetate | | Acetic Acid | | Amylin | | Calcitonin | | CAMEL peptide | | Citropin 1.1 | | Hydrochloride | | LL-37 | | Pan DR-binding epitope (PADRE) | | Pexiganan | | Temporin A | | Trifluoroacetic Acid (TFA) |

Structural and Conformational Investigations of Ovalbumin 154 159 Trifluoroacetate

Methodological Approaches for Peptide Secondary Structure Elucidation

The determination of a peptide's three-dimensional structure is fundamental to understanding its function. The secondary structure, which describes the local folding of the peptide backbone into motifs like α-helices and β-sheets, is governed by the primary amino acid sequence. acs.org A variety of experimental and computational methods are employed to elucidate these structural features.

Spectroscopic techniques are powerful tools for investigating the structure and dynamics of peptides directly in solution, which often mimics their physiological environment more closely than a crystalline state. nih.govacs.orgnih.govnih.gov

Key methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a premier technique for determining the three-dimensional structure and dynamics of peptides in solution at an atomic level. nih.govacs.orgnih.govuq.edu.au Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, provide data on through-bond and through-space correlations between atoms. acs.org This information yields crucial distance restraints (from Nuclear Overhauser Effects) and dihedral angle restraints that are used to calculate an ensemble of conformations representing the peptide's structure in solution. acs.orgnih.gov The chemical shifts of certain atoms (e.g., ¹Hα, ¹³Cα, ¹³Cβ) can also be used to identify the location of secondary structure elements along the peptide sequence. acs.orgwisc.edu

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a widely used method for rapidly assessing the secondary structure content of peptides. nih.govcreative-proteomics.comcreative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. nih.govamericanpeptidesociety.org The resulting spectrum in the far-UV region (typically 185–240 nm) has characteristic shapes for different secondary structures: α-helices, β-sheets, and random coils. creative-proteomics.comamericanpeptidesociety.org This makes CD an excellent tool for monitoring conformational changes in response to environmental factors like temperature or the addition of ligands. nih.govamericanpeptidesociety.orgnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information on peptide secondary structure by analyzing the vibrational frequencies of the amide bonds in the peptide backbone (Amide I, II, and III bands). lew.roresearchgate.net The Amide I band (1600-1700 cm⁻¹) is particularly sensitive to the backbone conformation, with different secondary structures absorbing at distinct frequencies. lew.ro This technique is versatile and can be applied to peptides in various states and environments. creative-proteomics.comlew.ro

Table 1: Comparison of Spectroscopic Methods for Peptide Structure Analysis

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| NMR Spectroscopy | High-resolution 3D structure, dynamics, inter-atomic distances, dihedral angles. nih.govacs.org | Provides atomic-level detail in solution; can identify specific residue conformations. nih.gov | Can be slow, requires complex data analysis; generally limited to smaller peptides/proteins (<20-30 kDa). uq.edu.aucreative-proteomics.com |

| Circular Dichroism (CD) | Estimation of secondary structure content (α-helix, β-sheet, random coil). creative-proteomics.comamericanpeptidesociety.org | Rapid, requires small sample amounts, sensitive to conformational changes. nih.govnih.gov | Provides global, averaged structural information, not site-specific details. nih.gov |

| FT-IR Spectroscopy | Secondary structure content based on amide bond vibrations. lew.ro | Fast, non-destructive, applicable to diverse sample states (solution, solid). creative-proteomics.comlew.ro | Bands can be complex and overlapping, especially for small, flexible peptides. lew.ro |

Computational methods are indispensable for predicting and understanding the conformational landscape of peptides, complementing experimental data with dynamic, atomic-level insights. americanpeptidesociety.orgnih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are a cornerstone of computational structural biology, used to study the physical motions of atoms and molecules over time. americanpeptidesociety.org By applying a force field—a set of parameters describing the potential energy of the system—MD simulations can model peptide folding, identify stable conformations, and characterize folding pathways. americanpeptidesociety.orgnih.gov Enhanced sampling techniques like accelerated MD (aMD) can overcome the time-scale limitations of classical MD, allowing for the simulation of slower folding events. acs.org The choice of force field and solvent model is critical for accurately predicting the secondary structure. acs.orgnih.gov

Machine Learning & Other Models: Numerous computational approaches have been developed to predict peptide secondary structure from the primary sequence. nih.govbiorxiv.org These include machine learning algorithms like random forests and deep learning models that can learn complex patterns from large datasets of known structures. nih.govbiorxiv.org Other methods, such as those based on principal component analysis (PCA), can identify the most significant collective motions of a peptide during folding simulations. nih.gov

Table 2: Overview of Computational Approaches for Peptide Structure

| Method | Approach | Key Applications |

|---|---|---|

| Molecular Dynamics (MD) | Simulates atomic motions over time based on classical mechanics and a force field. americanpeptidesociety.org | Studying folding pathways, conformational stability, peptide-solvent interactions, and thermodynamic properties. americanpeptidesociety.orgwustl.edu |

| Accelerated MD (aMD) | An enhanced sampling method that modifies the potential energy surface to speed up conformational transitions. acs.org | Overcoming time-scale limitations of classical MD to observe larger conformational changes and folding events. acs.org |

| Machine Learning Models | Uses algorithms (e.g., neural networks, random forests) trained on known structures to predict secondary structure from sequence. nih.govbiorxiv.org | High-throughput secondary structure prediction directly from amino acid sequence. nih.gov |

| Principal Component Analysis (PCA) | A statistical method to identify the dominant modes of motion (essential dynamics) from an MD trajectory. nih.gov | Determining the most significant collective movements during peptide folding or conformational changes. nih.gov |

Influence of the Trifluoroacetate (B77799) Counterion on Peptide Conformation and Stability

Synthetic peptides are frequently purified by RP-HPLC using trifluoroacetic acid (TFA) as an ion-pairing agent, which results in the final product being a trifluoroacetate (TFA) salt. The TFA counterion is not always inert and can significantly influence the peptide's physicochemical properties, conformation, and biological activity.

The TFA anion can form strong ion pairs with positively charged groups on the peptide, such as the N-terminus and the side chains of basic residues like Arginine. This interaction can alter the peptide's hydrogen-bonding network, secondary structure, and propensity for self-assembly. Some studies report that the presence of TFA can change the conformation of a peptide, while others find no significant difference in in vitro efficacy compared to other salt forms. However, even if the primary conformation is unaffected, the TFA counterion can still impact experimental outcomes by altering solubility or aggregation behavior. The TFA salt form is often credited with improving the solubility and stability of the peptide during purification and storage.

Analysis of Peptide Self-Assembly and Higher-Order Structures

Peptides can spontaneously organize into well-defined, non-covalently linked supramolecular structures. nih.gov This self-assembly process is driven by a combination of forces including hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking. upenn.edursc.org

The resulting architectures can be diverse, ranging from nanofibers and nanotubes to larger structures like hydrogels. wikipedia.orgacs.org A hydrogel consists of a three-dimensional network of cross-linked fibrils that can trap large amounts of water. upenn.eduwikipedia.org The formation of these materials often proceeds through a nucleated reaction, which may involve a lag phase followed by a rapid growth phase as monomers add to existing aggregates. upenn.eduacs.org In some cases, fibril formation is driven by fibril-catalyzed secondary nucleation. upenn.edu The specific structure formed depends on the peptide's amino acid sequence, its amphiphilicity, and external conditions such as pH and ionic strength. rsc.orgwikipedia.org The well-known ovalbumin epitope SIINFEKL, for example, has been shown to self-assemble into a hydrogel stabilized by β-sheet nanofibers. Attaching a self-assembling sequence to a peptide epitope can dramatically enhance its immunogenicity, suggesting that these higher-order structures can function as built-in adjuvants. nih.gov

Table 3: Drivers and Outcomes of Peptide Self-Assembly

| Driving Force | Description | Common Resulting Structures |

|---|---|---|

| Hydrogen Bonding | Directional interaction between backbone amide groups, crucial for forming stable secondary structures like β-sheets. upenn.edursc.org | Nanofibers, Nanoribbons, Hydrogels. rsc.orgwikipedia.org |

| Hydrophobic Interactions | The tendency of nonpolar side chains to aggregate and minimize contact with water, often initiating collapse and assembly. rsc.org | Micelles, Vesicles, Fibrillar Cores. wikipedia.org |

| Electrostatic Interactions | Attraction or repulsion between charged residues, which can guide the arrangement of peptide monomers. rsc.org | Ordered arrays, pH-responsive gels. rsc.org |

| π-π Stacking | Non-covalent interaction between aromatic side chains (e.g., in Phenylalanine), providing directionality and stability. upenn.edu | Nanotubes, planar sheets. |

Methodologies for Studying Peptide-MHC Complex Formation

The binding of peptides to Major Histocompatibility Complex (MHC) molecules is the central event for T-cell recognition and the initiation of an adaptive immune response. nih.govnih.gov A wide array of computational and experimental methods have been developed to study and predict this critical interaction. The ovalbumin-derived peptide SIINFEKL is one of the most extensively studied model epitopes for MHC class I antigen presentation. nih.govjpt.com

Computational Prediction: Bioinformatics tools are essential for screening large numbers of peptides to identify potential MHC binders. nih.govnih.gov Early methods relied on simple sequence motifs, but modern approaches use sophisticated machine learning algorithms like artificial neural networks (ANNs) and support vector machines (SVMs). acs.orgnih.govfrontiersin.org Pan-specific predictors, such as NetMHCpan, can predict binding for MHC alleles that have not been experimentally characterized by leveraging data from multiple MHC molecules. nih.govfrontiersin.org These deep learning models can integrate different data types, such as binding affinity and eluted ligand data from mass spectrometry, to improve accuracy. nih.govoup.com

Experimental Binding Assays: Direct experimental measurement of peptide-MHC binding is crucial for validating predictions and providing training data for computational models. Fluorescence polarization-based competition assays are a high-throughput method to measure the binding affinity (often reported as an IC₅₀ value) of a target peptide by assessing its ability to displace a known fluorescent probe peptide from the MHC binding groove. nih.gov Other techniques like ELISA are also used to characterize peptide-stabilized MHC complexes. acs.org

Structural and Kinetic Analysis: The formation and stability of peptide-MHC complexes on the surface of antigen-presenting cells can be quantified. For instance, the specific antibody 25-D1.16 can detect the SIINFEKL/H-2Kᵇ complex, allowing for kinetic studies of its formation and dissociation on dendritic cells via flow cytometry. nih.govresearchgate.net At a higher resolution, molecular modeling that combines docking with structure prediction can be used to construct detailed atomic models of peptide-MHC interactions, providing a structural basis for binding specificity. pnas.org

Table 4: Methodologies for Analyzing Peptide-MHC Interactions

| Methodology | Type | Description | Key Output |

|---|---|---|---|

| Artificial Neural Networks (e.g., NetMHCpan) | Computational | Machine learning models trained on large datasets of known binders to predict binding from peptide and MHC sequence. nih.govfrontiersin.org | Binding affinity score or probability. nih.gov |

| Position-Specific Scoring Matrix (PSSM) | Computational | A statistical profile derived from alignments of known binding peptides to score new sequences. nih.gov | Binding potential score. nih.gov |

| Fluorescence Polarization (FP) Assay | Experimental | A competition assay where an unlabeled peptide's ability to displace a fluorescently labeled probe from the MHC molecule is measured. nih.gov | IC₅₀ value, representing binding affinity. nih.gov |

| Cell-Surface Staining | Experimental | Uses specific antibodies (e.g., 25-D1.16 for SIINFEKL/H-2Kᵇ) and flow cytometry to quantify pMHC complexes on cells. nih.govresearchgate.net | Number and stability of pMHC complexes. nih.gov |

| Molecular Docking & Simulation | Computational | Simulates the physical interaction between a peptide and the MHC binding groove to predict the bound conformation and energy. pnas.org | Structural model of the complex; predicted binding energy. pnas.org |

Interactions and Bioactivity in Experimental Systems

Interaction with Nanoparticle Delivery Systems for Immune Modulation

Functionalization of Nanoparticles with Ovalbumin-Derived Epitopes

The conjugation of ovalbumin-derived peptides to nanoparticles is a critical step in creating effective nanovaccines. Various types of nanoparticles, including gold nanoparticles (AuNPs) and polymeric nanoparticles like those made from poly(lactic-co-glycolic acid) (PLGA), are used as carriers. tandfonline.com The functionalization process often involves chemical reactions to covalently link the peptide to the nanoparticle surface.

Common strategies for peptide functionalization of nanoparticles include:

Amide Coupling: This is a widely used method where the N-terminus or lysine (B10760008) side chains of the peptide are coupled to carboxyl groups on the nanoparticle surface using carbodiimide (B86325) chemistry (e.g., EDC/NHS).

Thiol-Maleimide Chemistry: If the peptide is synthesized with a terminal cysteine residue, its thiol group can react with maleimide (B117702) groups introduced onto the nanoparticle surface, forming a stable thioether bond.

Click Chemistry: This involves the use of highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach peptides to nanoparticles.

Direct Adsorption: Peptides can also be physically adsorbed onto the surface of nanoparticles through electrostatic or hydrophobic interactions, although this method may result in less stable formulations compared to covalent attachment.

The choice of functionalization strategy depends on the chemical properties of both the peptide and the nanoparticle material. For instance, gold nanoparticles can be functionalized through the chemical reduction method where the peptide is pre-mixed with the metal ion precursor. nih.gov

Methodologies for Assessing Nanoparticle-Mediated Antigen Presentation

Once nanoparticles functionalized with an ovalbumin epitope are prepared, it is crucial to assess their ability to be taken up by APCs, such as dendritic cells (DCs), and for the antigenic peptide to be processed and presented on Major Histocompatibility Complex (MHC) molecules. This is a prerequisite for the activation of T-cells.

Several in vitro methodologies are employed for this assessment:

Cellular Uptake Studies: The uptake of fluorescently labeled, peptide-functionalized nanoparticles by DCs can be quantified using techniques like flow cytometry and visualized by confocal microscopy. nih.gov These studies help determine the efficiency of nanoparticle internalization.

Antigen Presentation Assays: To confirm that the ovalbumin peptide is presented on MHC molecules, co-culture systems are used. In these assays, DCs are first incubated with the peptide-nanoparticle conjugate. Subsequently, T-cells specific to the ovalbumin epitope are added to the culture. The activation and proliferation of these T-cells are then measured as an indicator of successful antigen presentation. nih.govmdpi.com

T-Cell Proliferation Assays: The proliferation of T-cells in response to antigen presentation by DCs can be quantified using the Carboxyfluorescein Succinimidyl Ester (CFSE) dilution assay. nih.govmdpi.com In this method, T-cells are labeled with CFSE, and as the cells divide, the dye is distributed equally among daughter cells, leading to a measurable decrease in fluorescence intensity by flow cytometry. nih.govmdpi.com

Cytokine Release Assays: The activation of T-cells by antigen-presenting DCs results in the secretion of various cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2). The levels of these cytokines in the cell culture supernatant can be measured by Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the magnitude of the immune response. nih.govrsc.org

These in vitro assays provide a valuable platform for the preclinical screening and optimization of nanoparticle-based vaccine candidates carrying epitopes like Ovalbumin (154-159). nih.gov

Engagement with Cellular Receptors and Signaling Pathways in Research Models

The immunological activity of ovalbumin-derived peptides is initiated by their recognition by specific cellular receptors, primarily the T-cell receptor (TCR) on T-cells. This interaction, however, is not direct. The peptide must first be presented by an APC on an MHC molecule.

The process begins with the uptake of the antigen (in this case, the ovalbumin peptide) by an APC. Inside the APC, the peptide is loaded onto an MHC molecule and transported to the cell surface. chondrex.com T-cells with TCRs that recognize the specific peptide-MHC complex can then bind to it. chondrex.com This binding event is the initial step in a complex signaling cascade that leads to T-cell activation, proliferation, and the orchestration of an adaptive immune response. nih.govnih.gov

Key signaling pathways activated upon TCR engagement with an ovalbumin peptide-MHC complex include:

TCR Signaling Pathway: The binding of the TCR to the peptide-MHC complex triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ chains of the TCR complex by Src family kinases like Lck. nih.gov This initiates a cascade of downstream signaling events involving enzymes such as ZAP-70, LAT, and SLP-76, ultimately leading to the activation of transcription factors like NF-κB, AP-1, and NFAT. These transcription factors then drive the expression of genes responsible for T-cell activation and function.

Cytokine-Cytokine Receptor Interaction: Activated T-cells begin to produce and secrete cytokines, which can act in an autocrine or paracrine manner to further modulate the immune response. For example, the production of IL-2 and its subsequent binding to the IL-2 receptor on T-cells is a critical signal for T-cell proliferation.

Studies using model ovalbumin peptides like OVA257-264 have been instrumental in elucidating these pathways. nih.gov Quantitative phosphotyrosine proteomics has been used to compare TCR signaling triggered by peptide-MHC complexes versus antibody-mediated activation, revealing that high-affinity ovalbumin peptide-MHC activation leads to a strong and specific signaling response. nih.govnih.gov

Investigation of Other Reported Bioactivities in In Vitro Models (e.g., Enzyme Inhibition)

Beyond its role in immunological research, peptides derived from ovalbumin have been investigated for other bioactivities. One of the most notable is the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a major therapeutic strategy for the treatment of hypertension.

Several studies have shown that hydrolysates of egg white proteins, particularly ovalbumin, contain peptides with potent ACE inhibitory activity. nih.gov In vitro assays are used to screen for and characterize these inhibitory peptides. A common method involves a spectrophotometric assay using the substrate furanacryloyl-Phe-Gly-Gly (FAPGG). The rate of FAPGG cleavage by ACE is measured in the presence and absence of the inhibitory peptide, allowing for the determination of the peptide's inhibitory concentration (IC50), which is the concentration required to inhibit 50% of the enzyme's activity. uq.edu.au

The peptide Ovalbumin (154-159) has been identified as an inhibitor of ACE. jci.org Research on various ovalbumin-derived peptides has yielded a range of IC50 values, highlighting the potential for these food-derived peptides in the management of hypertension.

Below is a table summarizing the ACE inhibitory activity of selected ovalbumin-derived peptides from various studies.

| Peptide Sequence | IC50 (µM) | Source Organism/Protein | Reference |

| Arg-Ala-Asp-His-Pro-Phe-Leu | 6.2 | Chicken Egg White | nih.gov |

| Tyr-Ala-Glu-Glu-Arg-Tyr-Pro-Ile-Leu | 4.7 | Chicken Egg White | nih.gov |

| QIGLF | Not specified, potent inhibitor | Egg White Ovalbumin | uwm.edu.pl |

| VAP | 1.0 | Porcine Tropoelastin | mdpi.com |

| TRP | 1.3 | Porcine Tropoelastin | mdpi.com |

This table presents a selection of ACE inhibitory peptides and their reported IC50 values to illustrate the range of activities found in research. The specific IC50 for Ovalbumin (154-159) may vary depending on the experimental conditions.

Advanced Research Directions and Open Questions

Development of Modified Ovalbumin (154-159) Peptide Variants for Enhanced Immunological Properties

To overcome the often weak immunogenicity of small synthetic peptides, researchers are actively developing modified versions of ovalbumin (OVA) peptide epitopes. The goal is to alter the peptide's structure to improve its stability, uptake by antigen-presenting cells (APCs), and its presentation to T cells.

One promising strategy is lipidation , the covalent attachment of fatty acid molecules to the peptide sequence. This modification can enhance the peptide's ability to interact with cell membranes, promoting uptake and trafficking within APCs. Another approach involves glycoengineering , where specific sugar molecules (glycans) are attached to the peptide. Since glycans can be recognized by specific receptors on immune cells, this can target the peptide to the desired cellular pathways. For instance, studies on other antigens have shown that mimicking the glycan structures found on pathogens can produce more effective recombinant vaccines. oup.com